2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2098136-94-6
VCID: VC3151335
InChI: InChI=1S/C13H13N3/c1-3-9-16-11(4-2)10-13(15-16)12-7-5-6-8-14-12/h1,5-8,10H,4,9H2,2H3
SMILES: CCC1=CC(=NN1CC#C)C2=CC=CC=N2
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

CAS No.: 2098136-94-6

Cat. No.: VC3151335

Molecular Formula: C13H13N3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine - 2098136-94-6

Specification

CAS No. 2098136-94-6
Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
IUPAC Name 2-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine
Standard InChI InChI=1S/C13H13N3/c1-3-9-16-11(4-2)10-13(15-16)12-7-5-6-8-14-12/h1,5-8,10H,4,9H2,2H3
Standard InChI Key RGQSUPPMTBEZOC-UHFFFAOYSA-N
SMILES CCC1=CC(=NN1CC#C)C2=CC=CC=N2
Canonical SMILES CCC1=CC(=NN1CC#C)C2=CC=CC=N2

Introduction

Structural Characteristics and Properties

Chemical Identity

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine belongs to the class of heterocyclic compounds containing both pyrazole and pyridine rings. Its structure shares similarities with the isomeric compound 3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, which has been cataloged with CAS No.: 2098006-23-4. The key difference lies in the attachment position on the pyridine ring (2-position versus 3-position).

Molecular Properties

Based on the structural analysis and comparison with similar compounds, the following properties can be inferred:

PropertyValueBasis for Estimation
Molecular FormulaC₁₃H₁₃N₃Calculated from structure
Molecular Weight211.26 g/molComparable to the 3-pyridine isomer
AppearanceLikely crystalline solidCommon for similar heterocycles
SolubilityModerate in organic solventsBased on structural features
LogP~2.3-2.8Estimated from similar structures
pKa~4.5-5.2Based on pyridine nitrogen

Structural Features

The compound contains several key structural elements that contribute to its chemical behavior:

  • The pyrazole core, which provides an electron-rich heterocyclic system

  • The pyridine ring, which introduces a basic nitrogen center

  • The ethyl group at the 5-position of the pyrazole, contributing hydrophobicity

  • The propargyl group (prop-2-yn-1-yl) at the N1 position of pyrazole, offering a reactive alkyne functionality

These structural features create a molecule with multiple potential reactive sites and conformational possibilities. The compound's three-dimensional arrangement likely shows some degree of rotational freedom around the bond connecting the pyrazole and pyridine rings, affecting its binding properties in biological systems.

Synthesis Methodologies

Sequential Construction Approach

This approach would involve:

  • Formation of the appropriately substituted pyrazole ring

  • Introduction of the pyridine moiety through cross-coupling reactions

  • Installation of the propargyl group at the N1 position

Coupling-Based Approach

Another viable strategy would utilize:

  • Preparation of a 2-bromopyridine or 2-pyridylboronic acid

  • Synthesis of 5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazole

  • Connection of these fragments through Suzuki, Stille, or similar cross-coupling methodologies

Key Reaction Conditions

The synthesis of such heterocyclic compounds typically involves specific reaction conditions:

Reaction StepCatalysts/ReagentsConditionsConsiderations
Pyrazole FormationHydrazine derivativesReflux conditions, 60-80°CpH control critical
N-PropargylationPropargyl bromide, BaseInert atmosphere, 0-25°CSelective N-alkylation required
Cross-couplingPd catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂)80-120°C, inert atmosphereCatalyst loading optimization necessary

The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazole and pyridine rings, followed by substitution reactions to introduce the ethyl and prop-2-yn-1-yl groups. Catalysts like palladium may be used to facilitate cross-coupling reactions between the heterocyclic components.

Reactivity Profile

Functional Group Reactivity

The compound contains several reactive functional groups that determine its chemical behavior:

Alkyne Group Reactivity

The terminal alkyne (propargyl) group represents one of the most reactive sites in the molecule, capable of participating in:

  • Click chemistry (copper-catalyzed azide-alkyne cycloadditions)

  • Sonogashira coupling reactions

  • Hydration reactions to form ketones

  • Cyclization reactions

This reactivity is similar to what would be expected in the pyridine analog discussed in the literature, which contains a prop-2-yn-1-yl group that can participate in various transformations .

Pyridine Nitrogen

The pyridine nitrogen acts as a moderately basic site (pKa ~5) and can:

  • Undergo protonation

  • Coordinate with metals

  • Participate in N-oxidation reactions

  • Act as a nucleophile in certain contexts

Biological Significance and Applications

Established Activities of Related Compounds

Pyrazole derivatives have shown:

  • Anticancer activity

  • Anti-inflammatory properties

  • Antioxidant capabilities

  • Antibacterial effects

The specific combination of structural elements in 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine creates potential for unique biological interactions. The molecule contains both hydrogen bond acceptors (pyridine and pyrazole nitrogens) and a hydrophobic region (ethyl group), which could enable interaction with various biological targets.

Structure-Activity Relationships

The pharmacological potential of this compound can be analyzed in context with similar structures:

Structural FeaturePotential Contribution to Activity
Pyrazole coreHydrogen bonding, π-stacking interactions
Pyridine moietyMetal coordination, hydrogen bond acceptance
Ethyl groupHydrophobic interactions
Propargyl groupClick chemistry handle for bioconjugation

Compounds with similar heterocyclic structures have shown potential in various fields, including pharmaceuticals and materials science. The presence of reactive functional groups allows them to interact with biological targets, which could lead to applications in drug development, particularly in areas like anti-inflammatory or anticancer research.

Analytical Characterization

NMR Spectroscopy

The ¹H NMR spectrum would likely show:

  • Signals for pyridine protons (7.0-8.5 ppm)

  • The singular pyrazole proton (6.0-6.5 ppm)

  • Terminal alkyne proton (~2.5 ppm)

  • Ethyl group signals (triplet at ~1.0-1.2 ppm and quartet at ~2.6-2.8 ppm)

  • Propargyl CH₂ (~4.8-5.0 ppm)

Mass Spectrometry

The expected mass spectral characteristics would include:

  • Molecular ion peak at m/z 211

  • Fragment peaks corresponding to loss of ethyl and propargyl groups

  • Characteristic fragmentation pattern of the pyrazole-pyridine core

Computational Analysis

Computational methods can predict several properties of this compound:

PropertyPredicted ValueMethod
HOMO-LUMO gap~4.2-4.5 eVDFT calculations
Dipole moment~3.2-3.8 DMolecular modeling
Electrostatic potential surfaceNegative potential at N atomsQuantum mechanical calculations

Future Research Directions

Synthetic Optimization

Future research could focus on:

  • Developing efficient one-pot synthesis methods

  • Exploring green chemistry approaches for preparation

  • Investigating asymmetric synthesis if stereogenic centers are introduced

Application Development

Potential applications warranting investigation include:

  • Development as building blocks for more complex pharmaceutical candidates

  • Utilization in materials science as ligands or functional materials

  • Application in click chemistry as alkyne-containing building blocks

  • Exploration of catalytic properties when complexed with metals

The terminal alkyne functionality makes the compound particularly suitable for click chemistry applications, while the heterocyclic core suggests potential for biological activity similar to other pyrazole-based compounds that have shown anticancer, anti-inflammatory, and antimicrobial properties .

Comparative Analysis

Structural Comparison with Related Compounds

CompoundKey DifferencesPotential Impact on Properties
3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridineDifferent pyridine attachment position (3 vs 2)Altered electronic distribution and binding properties
2-(5-ethyl-1H-pyrazol-3-yl)pyrazineContains pyrazine instead of pyridine; lacks propargyl groupDifferent hydrogen bonding pattern; reduced reactivity
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-olDifferent heterocycle (pyrrole vs pyrazole); contains hydroxyl groupMore hydrophilic; different electronic properties

The structural similarities and differences between these compounds provide valuable insights into the potential properties and applications of 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine.

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